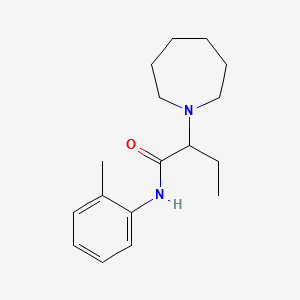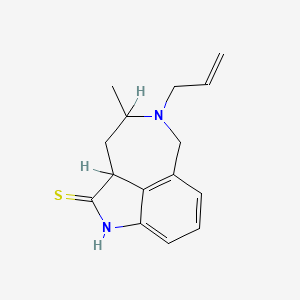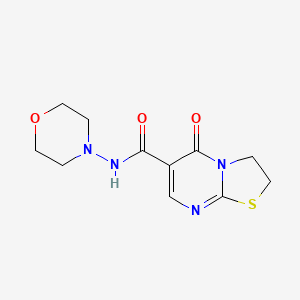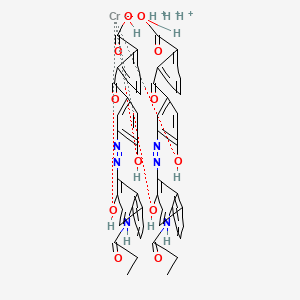
Trihydrogen bis(2-(4-hydroxy-3-((2-hydroxy-8-((1-oxopropyl)amino)-1-naphthyl)azo)benzoyl)benzoato(3-))chromate(3-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trihydrogen bis[2-[4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoato(3-)]chromate(3-) is a complex organic chromium compound. It is known for its vibrant color and is often used in various chemical research applications. The compound has a molecular formula of C54H45CrN6O12+3 and a molecular weight of 1021.9642 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen bis[2-[4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoato(3-)]chromate(3-) involves the reaction of 2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl with 4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoic acid in the presence of chromium salts. The reaction is typically carried out in an aqueous solution at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
化学反应分析
Types of Reactions
Trihydrogen bis[2-[4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoato(3-)]chromate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium oxidation states.
Reduction: It can be reduced to lower oxidation states of chromium.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of chromium, while substitution reactions may result in different ligand complexes .
科学研究应用
Trihydrogen bis[2-[4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoato(3-)]chromate(3-) has several scientific research applications:
Chemistry: Used as a dye and a coordination compound in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological systems.
Industry: Used in the production of dyes, pigments, and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Trihydrogen bis[2-[4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoato(3-)]chromate(3-) involves its interaction with molecular targets and pathways. The compound can form coordination complexes with various biomolecules, affecting their structure and function. The specific pathways involved depend on the biological system and the nature of the interaction .
相似化合物的比较
Similar Compounds
- Trihydrogen bis[6-hydroxy-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-2-sulphonato(3-)]chromate(3-)
- Trihydrogen bis[2-[[6-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-1-hydroxy-3-sulpho-2-naphthyl]azo]benzoato(3-)]chromate(3-)
Uniqueness
Trihydrogen bis[2-[4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoato(3-)]chromate(3-) is unique due to its specific molecular structure and the presence of both azo and chromium coordination complexes. This combination imparts unique chemical and physical properties, making it valuable in various research and industrial applications .
属性
CAS 编号 |
93820-13-4 |
|---|---|
分子式 |
C54H45CrN6O12+3 |
分子量 |
1022.0 g/mol |
IUPAC 名称 |
chromium;hydron;2-[4-hydroxy-3-[[2-hydroxy-8-(propanoylamino)naphthalen-1-yl]diazenyl]benzoyl]benzoic acid |
InChI |
InChI=1S/2C27H21N3O6.Cr/c2*1-2-23(33)28-19-9-5-6-15-10-13-22(32)25(24(15)19)30-29-20-14-16(11-12-21(20)31)26(34)17-7-3-4-8-18(17)27(35)36;/h2*3-14,31-32H,2H2,1H3,(H,28,33)(H,35,36);/p+3 |
InChI 键 |
WZVOFHASMODKQM-UHFFFAOYSA-Q |
规范 SMILES |
[H+].[H+].[H+].CCC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4C(=O)O)O.CCC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4C(=O)O)O.[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


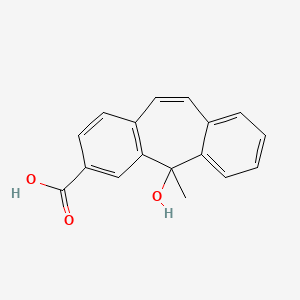
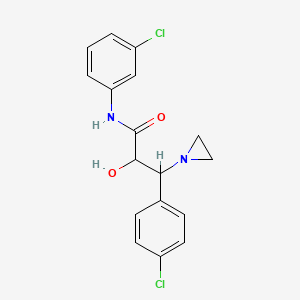
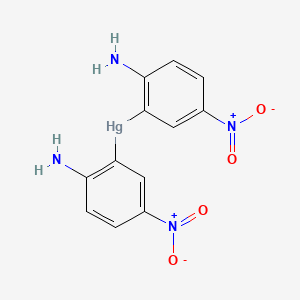
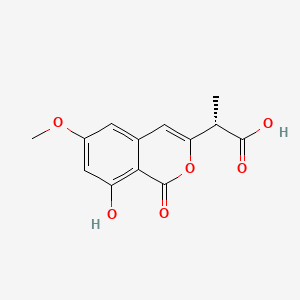
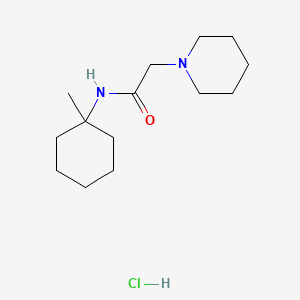
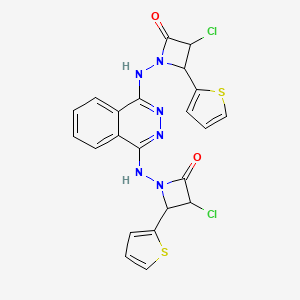
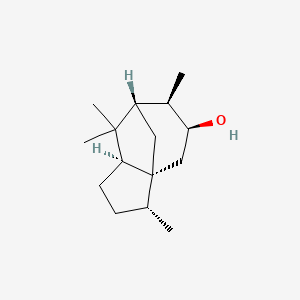
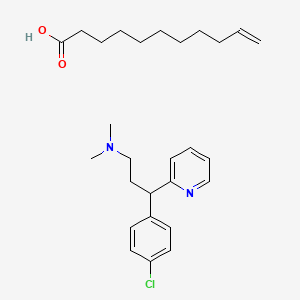
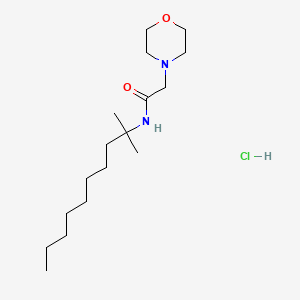
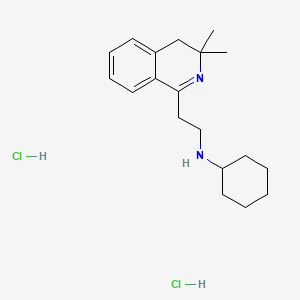
![2-[[(1R,5S)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]methoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12731605.png)
